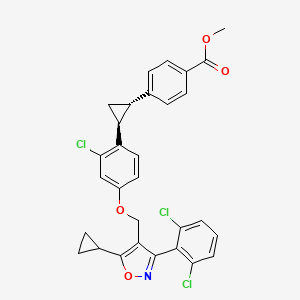

methyl 4-((1S,2S)-2-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoate

CAS No.:

Cat. No.: VC13686762

Molecular Formula: C30H24Cl3NO4

Molecular Weight: 568.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H24Cl3NO4 |

|---|---|

| Molecular Weight | 568.9 g/mol |

| IUPAC Name | methyl 4-[(1S,2S)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoate |

| Standard InChI | InChI=1S/C30H24Cl3NO4/c1-36-30(35)18-9-5-16(6-10-18)21-14-22(21)20-12-11-19(13-26(20)33)37-15-23-28(34-38-29(23)17-7-8-17)27-24(31)3-2-4-25(27)32/h2-6,9-13,17,21-22H,7-8,14-15H2,1H3/t21-,22-/m1/s1 |

| Standard InChI Key | KNFWORVIZATDKP-FGZHOGPDSA-N |

| Isomeric SMILES | COC(=O)C1=CC=C(C=C1)[C@H]2C[C@@H]2C3=C(C=C(C=C3)OCC4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C6CC6)Cl |

| SMILES | COC(=O)C1=CC=C(C=C1)C2CC2C3=C(C=C(C=C3)OCC4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C6CC6)Cl |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2CC2C3=C(C=C(C=C3)OCC4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C6CC6)Cl |

Introduction

Methyl 4-((1S,2S)-2-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoate is a complex organic compound with significant potential in pharmaceutical applications. Its structural complexity includes multiple functional groups and stereocenters, indicating a sophisticated design aimed at optimizing its efficacy and selectivity for biological targets.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions requiring careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Techniques like chromatography are often employed for purification.

Synthesis Steps

-

Starting Materials: The synthesis may begin with precursors that include cyclopropyl and isoxazole ring systems, along with chlorinated phenyl groups.

-

Reaction Conditions: Conditions such as temperature, solvent, and catalysts are crucial for efficient synthesis.

-

Purification Methods: Chromatography is commonly used to purify the final product.

Potential Applications

This compound belongs to a class of chemicals that may exhibit biological activity, particularly in treating various diseases. Its potential applications include:

-

Pharmaceutical Use: It is referenced in several patents and scientific literature, highlighting its relevance in medicinal chemistry, especially against viral infections.

-

Biological Activity: The presence of halogens (chlorine) and specific ring systems suggests potential interactions with biological targets.

Biological Activity

-

Mechanism of Action: The compound likely interacts with specific biological targets such as enzymes or receptors related to disease pathways.

-

Quantitative Data: Binding affinities or IC50 values would typically be obtained from biological assays during drug development phases.

Stability and Reactivity

-

Stability Conditions: The compound's stability under various conditions (pH, temperature) is crucial for its application in pharmaceuticals.

-

Reactivity Profiles: It should demonstrate appropriate reactivity profiles for potential modifications during synthesis or formulation.

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Starting Materials Preparation |

| 2 | Multi-step Reaction Conditions Setup |

| 3 | Purification Using Chromatography |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume